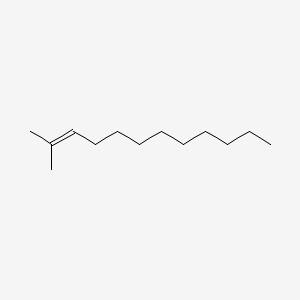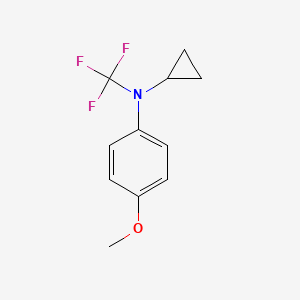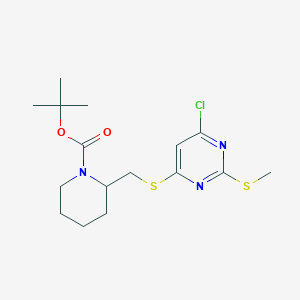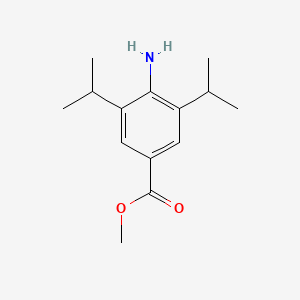![molecular formula C27H32ClIN4O2 B13964382 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide CAS No. 63059-43-8](/img/structure/B13964382.png)
2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of benzimidazole and benzoxazole moieties, which are known for their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide involves multiple steps. The process typically starts with the preparation of the benzimidazole and benzoxazole intermediates. These intermediates are then coupled through a series of condensation reactions.
Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized by reacting o-phenylenediamine with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Preparation of Benzoxazole Intermediate: The benzoxazole intermediate is typically prepared by reacting o-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and benzoxazole intermediates through a condensation reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.
化学反応の分析
Types of Reactions
2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinoethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Materials Science: The compound is explored for its potential use in organic electronics and as a fluorescent probe due to its unique photophysical properties.
作用機序
The mechanism of action of 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to specific proteins, altering their activity and triggering cellular responses such as apoptosis.
類似化合物との比較
Similar Compounds
- 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium chloride
- 2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium bromide
Uniqueness
The iodide variant of this compound is unique due to its specific halide ion, which can influence its solubility, reactivity, and biological activity. The presence of the iodide ion may enhance the compound’s ability to penetrate cellular membranes and interact with intracellular targets more effectively compared to its chloride and bromide counterparts.
特性
CAS番号 |
63059-43-8 |
|---|---|
分子式 |
C27H32ClIN4O2 |
分子量 |
606.9 g/mol |
IUPAC名 |
2-[3-[5-chloro-1-ethyl-3-(2-morpholin-4-ylethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-ethyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C27H32ClN4O2.HI/c1-3-30-22-13-12-21(28)20-24(22)32(15-14-29-16-18-33-19-17-29)26(30)10-7-11-27-31(4-2)23-8-5-6-9-25(23)34-27;/h5-13,20H,3-4,14-19H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FDZJJIPJNDQFMS-UHFFFAOYSA-M |
正規SMILES |
CCN1C2=C(C=C(C=C2)Cl)N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCN5CCOCC5.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


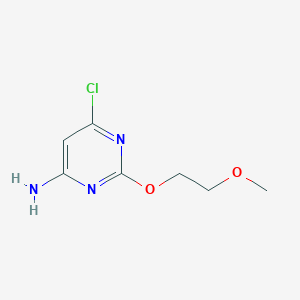
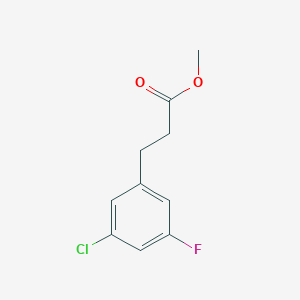
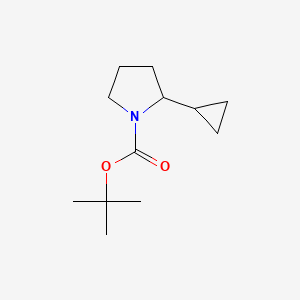
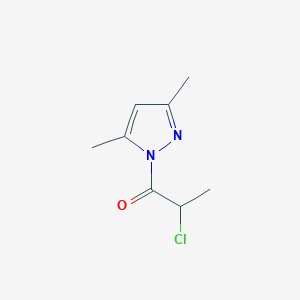
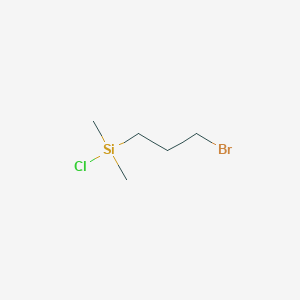
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)

![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)

